molecular formula C16H31ClO2 B1357741 Pentadecyl carbonochloridate CAS No. 81705-90-0

Pentadecyl carbonochloridate

Cat. No.: B1357741
CAS No.: 81705-90-0
M. Wt: 290.9 g/mol
InChI Key: YBMUKVZQKMYTSX-UHFFFAOYSA-N
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Description

. It is used in various scientific experiments and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecyl carbonochloridate can be synthesized using triphosgene (bis(trichloromethyl)carbonate) as a chlorination reagent . The reaction typically involves the conversion of pentadecanol to this compound under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a specific temperature and time to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using efficient chlorinating agents like triphosgene. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form pentadecanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.

    Solvents: Dichloromethane and other non-polar solvents are often used to facilitate these reactions.

    Catalysts: Catalysts such as N,N-dimethylacetamide can be used to enhance the reaction rate.

Major Products Formed

    Esters: Reaction with alcohols forms esters.

    Amides: Reaction with amines forms amides.

    Thioesters: Reaction with thiols forms thioesters.

Scientific Research Applications

Pentadecyl carbonochloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the pentadecanoyl group into various molecules.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentadecyl carbonochloridate involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Pentadecanoic Acid: A saturated fatty acid with a similar carbon chain length but different functional group (carboxylic acid instead of chloroformate).

    Hexadecanoyl Chloride: Another long-chain acyl chloride with one additional carbon atom compared to pentadecyl carbonochloridate.

Uniqueness

This compound is unique due to its specific reactivity as a chloroformate, allowing it to participate in a wide range of acylation reactions. This makes it a valuable reagent in organic synthesis and various industrial applications.

Properties

IUPAC Name

pentadecyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16(17)18/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMUKVZQKMYTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602932
Record name Pentadecyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81705-90-0
Record name Pentadecyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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